molecular formula C10H20N2O2 B6619050 tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate CAS No. 2137058-21-8

tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate

Cat. No.: B6619050
CAS No.: 2137058-21-8
M. Wt: 200.28 g/mol
InChI Key: JSURSCDQTBSUPP-ZETCQYMHSA-N
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Description

tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and an aminoethyl side chain. It is commonly used in various chemical and pharmaceutical research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and an appropriate amine. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps such as crystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe in various biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drug candidates targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including polymer synthesis and material science .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the (1S)-1-aminoethyl side chain and the tert-butyl group imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSURSCDQTBSUPP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution 3-[1-(2-methyl-propane-2-sulfinylamino)-ethyl]-azetidine-1-carboxylic acid tert-butyl ester (crude from step 2, 264 mg, 0.87 mmol) in MeOH at 0° C. was added 4.0 M HCl in dioxane (0.28 mL, 1.13 mmol) dropwise. The reaction mixture was stirred at 0° C. for 1 h then quenched with saturated aqueous NaHCO3, diluted with water and extracted with CH2Cl2 (3×). The combined organics were dried over MgSO4 and concentrated to afford 3-(1-amino-ethyl)-azetidine-1-carboxylic acid tert-butyl ester as a thick colorless oil which was used without further purification.
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